Cas no 951671-92-4 (N3-PEG4-C2-NH2)

N3-PEG4-C2-NH2 (PROTAC Linker 20) is a PROTAC Linker. N3-PEG4-C2-NH2 can form PROTAC molecules.
N3-PEG4-C2-NH2 structure
N3-PEG4-C2-NH2 structure
N3-PEG4-C2-NH2
951671-92-4
C10H22N4O4
262.306082248688
MFCD20134134
1060271
354335126

N3-PEG4-C2-NH2 Properties

Names and Identifiers

    • O-(2-Aminoethyl)-O’-(2-azidoethyl)triethylene Glycol
    • Azido-PEG4-Amine
    • 14-AZIDO-3,6,9,12-TETRAOXATETRADECAN-1-YLAMINE
    • 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
    • N3-PEG4-CH2CH2NH2
    • N3-PEG5-NH2
    • O-(2-AMinoethyl)-O'-(2-azidoethyl)triethylene Glycol
    • 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
    • 1-Amino-14-azido-3,6,9,12-tetraoxatetradecane
    • Amino-PEG4-Azide
    • 14-Amino-3,6,9,12-tetraoxatetradecanyl Azide
    • Azido-PEG4-amine,N3-PEG4-NH2
    • N3-PEG4-C2-NH2
    • SY234209
    • 2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamine
    • 2-
    • 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine (ACI)
    • A915679
    • CS-0100623
    • O-(2-Aminoethyl)-O'-(2-azidoethyl)triethylene Glycol
    • Azido-PEG4-NH2
    • BP-21615
    • 2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethylamine
    • AS-3276
    • SCHEMBL15130583
    • Amino-PEG5-azide
    • LCZC2302
    • DA-61434
    • HY-128834
    • AKOS030213723
    • 951671-92-4
    • N3-PEG4-NH2
    • A3004
    • O-(2-Aminoethyl)-O'-(2-azidoethyl)triethyleneGlycol
    • DTXSID60746997
    • C70098
    • MFCD20134134
    • +Expand
    • MFCD20134134
    • ZMBGKXBIVYXREN-UHFFFAOYSA-N
    • 1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2
    • [N-]=[N+]=NCCOCCOCCOCCOCCN

Computed Properties

  • 262.16400
  • 1
  • 7
  • 14
  • 262.16410520 g/mol
  • 18
  • 212
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.4
  • 77.3
  • 262.31

Experimental Properties

  • 0.47486
  • 112.69000
  • 1.4670 to 1.4710
  • No data available
  • No data available
  • No data available
  • No data available
  • Solid
  • 1.10g/mL(lit.)

N3-PEG4-C2-NH2 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IJ9E-100mg
AZIDO-PEG4-AMINE
951671-92-4 95%
100mg
$45.00 2024-04-19
A2B Chem LLC
AI63970-250mg
14-Azido-3,6,9,12-tetraoxatetradecan-1-ylamine
951671-92-4 ≥95%
250mg
$31.00 2024-07-18
Aaron
AR00IJHQ-100mg
AZIDO-PEG4-AMINE
951671-92-4 95%
100mg
$19.00 2024-07-18
abcr
AB473300-250 mg
N3-PEG(5)-NH2; .
951671-92-4
250MG
€114.50 2021-09-16
AK Scientific
AMTGC261-1g
14-Azido-3.6.9.12-tetraoxatetradecan-1-amine
951671-92-4 96% (GC)
1g
$76 2024-07-19
Apollo Scientific
BIPG1127-1g
Azido-PEG4-Amine
951671-92-4 97%
1g
£270.00 2024-07-24
Bestfluorodrug
YFL00249-1.0g
14-azido-3,6,9,12-tetraoxatetradecan-1-amine
951671-92-4 97%
1.0g
¥1200 2023-01-04
eNovation Chemicals LLC
Y1001637-5g
Azido-PEG4-Amine
951671-92-4 95%
5g
$2200 2022-09-05
Key Organics Ltd
AS-3276-5G
14-azido-3,6,9,12-tetraoxatetradecan-1-amine
951671-92-4 >95%
5g
£1223.00 2023-09-09
MedChemExpress
HY-128834-50mg
N3-PEG4-C2-NH2
951671-92-4 ≥98.0%
50mg
¥138 2024-07-20

N3-PEG4-C2-NH2 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Preparation of aryl-substituted phenyltetrahydroisoquinoline compounds with NHE3 inhibitory effect, and pharmaceuticals containing them
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  24 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
Reference
Synergistic Effect of Zanamivir-Porphyrin Conjugates on Inhibition of Neuraminidase and Inactivation of Influenza Virus
Wen, Wen-Hsien; Lin, Mengi; Su, Ching-Yao; Wang, Shi-Yun; Cheng, Yih-Shyun E.; et al, Journal of Medicinal Chemistry, 2009, 52(15), 4903-4910

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Catalytic Synthesis of PEGylated EGCG Conjugates that Disaggregate Alzheimer's Tau
El Khoury, Anton; Seidler, Paul M.; Eisenberg, David S.; Harran, Patrick G., Synthesis, 2021, 53(22), 4263-4271

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Phosphoric acid ,  Monopotassium phosphate Solvents: Cyclopentyl methyl ether ,  Water ;  1 h, 4 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
Solid-phase synthesis of a novel phalloidin analog with on-bead and off-bead actin-binding activity
Blanc, Antoine; Todorovic, Mihajlo; Perrin, David M., Chemical Communications (Cambridge, 2019, 55(3), 385-388

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ,  Water ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
Reference
A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening
Tran, Fanny; Odell, Anahi V.; Ward, Gary E.; Westwood, Nicholas J., Molecules, 2013, 18(9), 11639-11657

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  12 h, 25 °C
Reference
Targeted protease degradation platform
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  0 °C; 24 h, rt
Reference
Fast and efficient MCR-based synthesis of clickable rhodamine tags for protein profiling
Brauch, Sebastian; Henze, Michael; Osswald, Bianca; Naumann, Kai; Wessjohann, Ludger A.; et al, Organic & Biomolecular Chemistry, 2012, 10(5), 958-965

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  overnight, rt
Reference
Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry
Shao, Liang ; Yang, Fan; Su, Yangqing; Li, Weijia; Zhang, Jihong; et al, ACS Medicinal Chemistry Letters, 2021, 12(11), 1759-1765

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Developing potent PROTACs tools for selective degradation of HDAC6 protein
An, Zixuan; Lv, Wenxing; Su, Shang; Wu, Wei; Rao, Yu, Protein & Cell, 2019, 10(8), 606-609

N3-PEG4-C2-NH2 Raw materials

N3-PEG4-C2-NH2 Preparation Products

N3-PEG4-C2-NH2 Suppliers

Chengdu Pukang Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:951671-92-4)
WEI JING LI
15982136729
qisiyu@pu-kang.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:951671-92-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:951671-92-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:951671-92-4)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:951671-92-4)N3-PEG4-C2-NH2
A915679
99%/99%
10.0g/25.0g
243.0/602.0